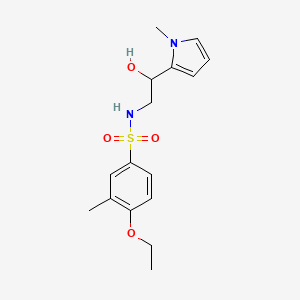

4-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-4-22-16-8-7-13(10-12(16)2)23(20,21)17-11-15(19)14-6-5-9-18(14)3/h5-10,15,17,19H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMSTCOXCLARSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide, identified by its CAS number 1396746-58-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrrole moiety, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of 338.4 g/mol. The compound exhibits a sulfonamide functional group, which is commonly associated with antibacterial activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1396746-58-9 |

| Molecular Formula | C₁₆H₂₂N₂O₄S |

| Molecular Weight | 338.4 g/mol |

Antimicrobial Properties

Sulfonamides are well-documented for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. The presence of the sulfonamide group in this compound suggests potential antibacterial activity, which could be explored through in vitro studies against various bacterial strains.

Antitumor Activity

Recent studies have highlighted the potential of pyrrole derivatives in cancer therapy due to their ability to interfere with cellular signaling pathways involved in tumor growth. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancers.

The proposed mechanisms by which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that pyrrole-based compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various sulfonamide derivatives, including related compounds. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on a range of cancer cell lines demonstrated that compounds bearing similar structural features to this compound exhibited cytotoxic effects. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.

Study 3: Mechanistic Insights

Research focusing on the mechanistic aspects revealed that these compounds could disrupt mitochondrial function and induce oxidative stress in cancer cells, leading to increased apoptosis rates.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzenesulfonamides and heterocyclic derivatives from the literature. Key differences in substituents, molecular properties, and synthetic strategies are highlighted.

Structural and Functional Group Comparisons

Pyrazolo-Pyrimidine Benzenesulfonamide (Example 53, )

- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.

- Key Features: A pyrazolo-pyrimidine core fused to a fluorinated chromenone system. Dual fluorophenyl substituents enhance lipophilicity and metabolic stability. Molecular weight: 589.1 g/mol; Melting point: 175–178°C .

- Comparison: The target compound lacks the extended polycyclic system (chromenone, pyrazolo-pyrimidine) but shares the benzenesulfonamide scaffold. The hydroxyethyl-pyrrole group in the target may improve water solubility compared to the fluorinated aromatic systems in Example 53.

Indole-Acetylphenyl Benzenesulfonamide (Compound 3r, )

- Structure : N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide.

- Key Features :

2-Oxoindoline Derivatives ()

- Examples : Compounds 2, 15, and K feature 2-oxoindoline cores with acetamide or chromenyl substituents.

- Key Features :

- Comparison :

- The target compound’s benzenesulfonamide group offers distinct electronic properties compared to the acetamide linkages in 2-oxoindolines.

- The pyrrole moiety in the target may confer milder steric hindrance than the bulkier oxoindoline systems.

Table 1: Structural and Property Comparison of Selected Compounds

Key Observations:

Molecular Weight : The target compound is lighter (~380 g/mol) than Example 53 (589.1 g/mol), likely due to the absence of fluorinated polycyclic systems.

Solubility : The hydroxyethyl group in the target may enhance aqueous solubility relative to the lipophilic fluorophenyl groups in Example 53.

Synthetic Complexity : Example 53 requires multi-step coupling reactions, while the target compound’s synthesis (if analogous to 3r) might involve simpler sulfonamide-forming steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.